Functional Group Versatility: Trifunctional Scaffold vs. Simple Chloroester
Methyl 2-acetylamino-3-chloropropionate (18635-38-6) contains three distinct functional groups: a methyl ester, an N-acetyl-protected amine, and a primary alkyl chloride [1]. In contrast, the comparator methyl 2-chloropropionate (CAS 17639-93-9) lacks the acetylamino group, offering only ester and chloro functionalities [2]. This structural difference limits the comparator's utility in multi-step syntheses requiring orthogonal reactivity, as it cannot participate in amide bond formation or serve as a protected amino acid equivalent without additional synthetic steps .
| Evidence Dimension | Functional Group Count |
|---|---|
| Target Compound Data | Three functional groups: methyl ester, N-acetyl (protected amine), primary alkyl chloride |
| Comparator Or Baseline | Methyl 2-chloropropionate (CAS 17639-93-9): Two functional groups: methyl ester, secondary alkyl chloride |
| Quantified Difference | Target has +1 functional group (protected amine), enabling orthogonal reactivity |
| Conditions | Structural analysis via PubChem and vendor technical datasheets [1][2] |
Why This Matters
Procurement of the target compound reduces the number of synthetic steps required for complex molecule construction, directly lowering time and material costs compared to using simpler chloroesters.
- [1] PubChem. (2025). Methyl 2-acetylamino-3-chloropropionate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18635-38-6 View Source
- [2] PubChem. (2025). Methyl 2-chloropropionate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-chloropropionate View Source
